2-Amino-1-(2-methylphenyl)ethanol hydrochloride
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Overview
Description
2-Amino-1-(2-methylphenyl)ethanol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications . The compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylphenyl)ethanol hydrochloride typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-nitro-1-(2-methylphenyl)ethanol. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 2-Amino-1-(2-methylphenyl)ethanol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 2-Methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: 2-Amino-1-(2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(2-methylphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
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Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Properties
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPYJNEQQOZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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